molecular formula C18H17NO5 B1681357 Tranilast CAS No. 70806-55-2

Tranilast

Número de catálogo: B1681357
Número CAS: 70806-55-2
Peso molecular: 327.3 g/mol
Clave InChI: NZHGWWWHIYHZNX-CSKARUKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tranilast, químicamente conocido como ácido 3’,4’-dimetoxicinnamoil antranílico, es un fármaco antialérgico desarrollado por Kissei Pharmaceuticals. Se aprobó por primera vez en Japón y Corea del Sur en 1982 para el tratamiento del asma bronquial. Posteriormente, sus indicaciones se ampliaron para incluir el queloides y las cicatrices hipertróficas . This compound es conocido por su capacidad para inhibir la liberación de histamina de los mastocitos y ha demostrado un potencial en diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

Tranilast se puede sintetizar mediante un proceso de varios pasos que implica la condensación de 3,4-dimetoxi-benzaldehído con ácido antranílico. La reacción suele implicar el uso de una base como hidróxido de sodio o carbonato de potasio en un disolvente orgánico como etanol o metanol. El producto resultante se purifica mediante recristalización .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la cromatografía en columna y la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones

Tranilast experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados alcohólicos y ácidos antranílicos sustituidos .

Aplicaciones Científicas De Investigación

    Química: Se utiliza como compuesto modelo para estudiar agentes antialérgicos y sus interacciones con dianas biológicas.

    Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la liberación de citocinas.

    Medicina: Se aplica en el tratamiento del asma, los queloides, las cicatrices hipertróficas y la conjuntivitis alérgica. .

    Industria: Se utiliza en la formulación de cremas y ungüentos tópicos para afecciones de la piel.

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Tranilast

This compound es único en su acción dual de inhibir tanto la liberación de histamina como la proliferación de fibroblastos. Esto lo hace particularmente eficaz en el tratamiento de afecciones como los queloides y las cicatrices hipertróficas, donde la actividad excesiva de los fibroblastos es un factor clave .

Actividad Biológica

Tranilast, originally developed as an anti-allergic medication, has garnered attention for its diverse biological activities, particularly in cancer treatment and fibrotic diseases. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, emphasizing its mechanisms of action and therapeutic potential.

Overview of this compound

This compound (chemical formula: C16H15N3O5) is a drug that exhibits anti-inflammatory and anti-fibrotic properties. It has been primarily used in the treatment of allergic conditions, but recent studies have highlighted its potential in oncology and tissue remodeling processes.

This compound's biological effects are mediated through several key mechanisms:

  • Inhibition of TGF-β Signaling : this compound significantly interferes with the transforming growth factor beta (TGF-β) signaling pathway, which is crucial in cell proliferation and fibrosis. This inhibition is linked to reduced extracellular matrix (ECM) component expression and improved drug delivery in solid tumors .
  • Downregulation of Matrix Metalloproteinases (MMPs) : The compound decreases the secretion of MMPs, which are involved in tumor invasion and metastasis. This effect contributes to its anti-metastatic properties .
  • Cell Cycle Arrest and Apoptosis Induction : this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines, including breast and prostate cancers .

In Vitro Studies

Numerous studies have demonstrated this compound's effect on different cancer cell lines:

  • Breast Cancer : this compound inhibited proliferation in MDA-MB-231 and MCF-7 cell lines by blocking cell cycle progression and inducing apoptosis .
  • Prostate Cancer : In vivo studies using rat models showed that this compound led to significant reductions in tumor volume by inducing apoptosis rather than merely inhibiting proliferation .

Case Studies

A clinical study investigated the use of this compound as an adjunctive therapy in hospitalized patients. Results indicated that a daily dose of 300 mg for seven days improved clinical symptoms and reduced inflammatory markers such as IL-1 and TNF .

Data Summary

The following table summarizes key findings from various studies on this compound’s biological activity:

Study FocusModel/Cell LineKey FindingsReference
Antiproliferative EffectsMDA-MB-231, MCF-7Inhibition of cell proliferation; apoptosis induction
Prostate CancerRat ModelReduced tumor volume; induced apoptosis
FibrosisRen-2 Diabetic RatsAttenuated cardiac fibrosis; reduced TGF-β activity
Inflammatory ResponseHospitalized PatientsDecreased inflammatory markers; improved symptoms

Case Studies and Clinical Implications

This compound's potential in clinical settings is supported by various case studies. For instance, it has been used to treat keloids with some success, demonstrating its ability to modulate fibroblast activity and reduce scar formation. However, comprehensive clinical trials are necessary to fully establish its efficacy across different patient populations.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Tranilast exerts its antiproliferative effects in cancer models?

this compound inhibits TGF-β/Smad signaling by downregulating Smad4 expression, suppresses cell cycle progression via p21-mediated CDK2/CDK4 inhibition, and induces apoptosis through ROS modulation. Experimental validation involves:

  • TGF-β pathway analysis : Western blotting for phosphorylated Smad2/3 and Smad4 expression in NSCLC cells .
  • Cell cycle assays : Flow cytometry to assess G1/S arrest and retinoblastoma protein (pRb) phosphorylation in vascular smooth muscle cells (VSMCs) .
  • Apoptosis quantification : TUNEL assays and cleaved PARP detection in H9c2 cardiomyocytes under hypoxia-reoxygenation (H/R) .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

  • In vitro : Prostate cancer (rat models), NSCLC cell lines (A549), and lymphoid malignancies (A20 cells) treated with this compound (50–400 μM) to assess viability (CCK-8 assays) and apoptosis (CFSE dilution assays) .
  • In vivo : Orthotopic lung cancer mouse models for metastasis studies and rat femoral artery injury models for restenosis analysis .

Q. How does this compound modulate oxidative stress in ischemia-reperfusion injury?

this compound activates the Nrf2/HO-1 pathway, reducing ROS and MDA levels while enhancing GSH-Px and SOD activity. Methodologies include:

  • ROS measurement : DCFH-DA fluorescence in H9c2 cells .
  • Nrf2 nuclear translocation : Immunofluorescence and qPCR for HO-1 in cerebral IRI rat models .

Advanced Research Questions

Q. How do contradictory findings about this compound’s effects on NO release in vascular tissues inform experimental design?

this compound increases NO-mediated vasodilation in mesenteric arteries but reduces NO in aortic tissues. Researchers must:

  • Tissue-specific protocols : Use wire myography with L-NAME (NOS inhibitor) to isolate NO-dependent vs. EDHF-mediated relaxation .
  • Control for dosage : Test this compound at 10–100 μM, as higher doses (e.g., 200 μM) may induce off-target effects .

Q. What methodological challenges arise when translating this compound’s preclinical antitumor efficacy to clinical trials?

  • Dose optimization : Preclinical studies use 200–400 mg/kg/day in rats, but human trials (e.g., PRESTO Trial) show hepatic toxicity at 900 mg/day .
  • Biomarker selection : PSA reduction in prostate cancer trials lacked correlation with survival, necessitating secondary endpoints like TGF-β1 levels or Smad4 expression .

Q. How can researchers reconcile this compound’s failure in the PRESTO Trial with its success in reducing intimal hyperplasia in animal models?

  • Species differences : Rat VSMCs show p21-dependent CDK inhibition, while human VSMCs may rely on alternative pathways .
  • Trial design critique : PRESTO used a broad patient cohort without biomarker stratification (e.g., TGF-β1-high subgroups), unlike targeted preclinical studies .

Q. What mechanisms underlie this compound’s dual role in promoting Aβ fibrillation (Alzheimer’s risk) while reducing fibrosis?

  • Structural analysis : NMR and molecular docking reveal this compound binds Aβ40 monomers via hydrophobic interactions, accelerating fibril formation. Contrastingly, it inhibits TGF-β1-driven collagen synthesis in renal fibrosis .
  • Dose dependency : Low doses (≤50 μM) suppress fibroblast activation without affecting Aβ, while higher doses (≥100 μM) risk amyloidogenic effects .

Q. How does this compound’s inhibition of EMT in cancer cells inform combination therapy strategies?

  • Synergy with chemotherapy : this compound enhances cytotoxicity of cyclophosphamide and fludarabine in A20 lymphoma cells via JNK/ERK pathway modulation .
  • Resistance mechanisms : Co-targeting EMT-related proteins (e.g., ZEB1/SLUG) with this compound improves efficacy in NF1-associated neurofibromas .

Q. Methodological Recommendations

Q. What assays are critical for evaluating this compound’s antifibrotic effects in pulmonary fibrosis?

  • TGF-β2 stimulation : qPCR for collagen IV and fibronectin in A549 cells .
  • Wound healing assays : Quantify this compound’s inhibition of TGF-β-induced A549 migration .

Q. How to address this compound’s poor solubility in preclinical formulations?

  • Cocrystallization : Use urea or nicotinamide coformers to enhance solubility by 1.6–2.0-fold while maintaining photostability .

Q. What in vivo models best capture this compound’s dose-dependent effects on bone metabolism?

  • Ovariectomy (OVX) mice : Measure serum ROS and tartrate-resistant acid phosphatase (TRAP) activity to assess osteoclast inhibition .

Q. Contradictory Data Analysis

Q. Why does this compound reduce urinary type IV collagen in diabetic nephropathy but fail in advanced renal fibrosis?

  • Stage-specific efficacy : this compound lowers U-IV collagen (early nephropathy) by blocking TGF-β1 release but cannot reverse established fibrosis due to irreversible ECM crosslinking .

Q. How to interpret this compound’s variable effects on cancer-associated fibroblasts (CAFs)?

  • Dose thresholds : ≤50 μM inhibits CAF-mediated immune suppression (Treg/MDSC modulation), while ≥100 μM directly kills CAFs .

Propiedades

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.